molecular formula C17H20N2O2S B7564362 2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide

2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide

Cat. No. B7564362
M. Wt: 316.4 g/mol
InChI Key: LLFLTKHOZFGJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzamide derivatives and is known for its ability to interact with specific receptors in the body.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide involves its interaction with specific receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. This interaction leads to a modulation of neurotransmitter release and subsequent changes in neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide can have various biochemical and physiological effects in the body. These include a reduction in inflammation, modulation of the immune response, and changes in the levels of various neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide in lab experiments is its ability to selectively target specific receptors in the body. This allows for more precise and targeted experiments. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide. These include further investigations into its potential therapeutic applications, as well as studies on its mechanism of action and potential side effects. Additionally, there is a need for more research on the optimal dosing and administration of the compound for various conditions.

Synthesis Methods

The synthesis of 2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide involves the reaction of 4-methyl-2-thiazolylamine with 1-cyclopentyl-3-(2-methoxyphenyl)urea in the presence of a suitable catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide has been extensively studied for its potential therapeutic applications, including its use as an antipsychotic, anti-inflammatory, and analgesic agent. It has also shown promise as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-11-22-16(18-12)17(9-5-6-10-17)19-15(20)13-7-3-4-8-14(13)21-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFLTKHOZFGJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCC2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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